molecular formula C26H26N2O8 B1183604 XACIRPTZHLKPIE-PIXOLUOSSA-N

XACIRPTZHLKPIE-PIXOLUOSSA-N

Cat. No.: B1183604
M. Wt: 494.5
InChI Key: XACIRPTZHLKPIE-PIXOLUOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

InChIKeys are unique identifiers for chemical substances, typically derived from molecular structure, but none of the referenced materials explicitly describe this compound. , a chemical index from the United States Pharmacopeia (USP–NF), lists numerous pharmaceuticals, reagents, and analytical methods, but XACIRPTZHLKPIE-PIXOLUOSSA-N is absent from its entries . This gap highlights the need for domain-specific chemical databases or peer-reviewed literature to accurately identify and analyze this compound.

Properties

Molecular Formula

C26H26N2O8

Molecular Weight

494.5

InChI

InChI=1S/C26H26N2O8/c1-31-19-9-15(10-20(32-2)23(19)33-3)27-24(29)21-17-6-7-26(36-17)12-28(25(30)22(21)26)11-14-4-5-16-18(8-14)35-13-34-16/h4-10,17,21-22H,11-13H2,1-3H3,(H,27,29)/t17-,21?,22?,26-/m1/s1

InChI Key

XACIRPTZHLKPIE-PIXOLUOSSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2C3C=CC4(C2C(=O)N(C4)CC5=CC6=C(C=C5)OCO6)O3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of direct information on XACIRPTZHLKPIE-PIXOLUOSSA-N, a comparative analysis cannot be performed using the provided evidence. The majority of the referenced materials focus on natural language processing (NLP) architectures (e.g., BERT, RoBERTa, T5, and GPT-2) , which are unrelated to chemical compounds. For example:

  • Transformer models (e.g., BERT) emphasize bidirectional context learning for language tasks , while T5 unifies NLP tasks into a text-to-text framework .
  • GPT-2 demonstrates zero-shot task transfer capabilities without supervised fine-tuning .

Critical Analysis of Evidence Limitations

The absence of chemical data for This compound in the provided sources underscores a critical issue: domain-specific evidence is essential for rigorous scientific comparison . For example:

  • The USP–NF index () catalogs compounds like Andrographis (5876) and Anethole (6527) but omits the target compound .

Recommendations for Future Research

To address this gap, the following steps are advised:

Consult chemical databases (e.g., PubChem, ChemSpider) to resolve the identity of This compound .

Retrieve peer-reviewed studies on the compound’s structure, pharmacokinetics, and pharmacological activity.

Compare with structurally similar agents (e.g., analogs, isomers) using computational chemistry tools or experimental data.

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